molecular formula C31H31F2N3O2 B10862180 4-[5-[(1S,5R)-3-amino-8-azabicyclo[3.2.1]octane-8-carbonyl]-2-[2-fluoro-4-(2-hydroxy-2-methylpropyl)phenyl]phenyl]-2-fluorobenzonitrile

4-[5-[(1S,5R)-3-amino-8-azabicyclo[3.2.1]octane-8-carbonyl]-2-[2-fluoro-4-(2-hydroxy-2-methylpropyl)phenyl]phenyl]-2-fluorobenzonitrile

Cat. No.: B10862180
M. Wt: 515.6 g/mol
InChI Key: NPMWAUQVRAYSDP-CWAQXLGLSA-N
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Description

TPC-144 is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), which is a flavin adenine dinucleotide (FAD)-dependent histone demethylase. This compound has shown significant antitumor activity in various preclinical models, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TPC-144 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and detailed information is not publicly available. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired selectivity and potency.

Industrial Production Methods: Industrial production of TPC-144 would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of high-throughput synthesis techniques and purification methods to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: TPC-144 primarily undergoes reversible inhibition reactions with LSD1. It does not form a covalent adduct with FAD, which distinguishes it from other irreversible inhibitors.

Common Reagents and Conditions: The reactions involving TPC-144 typically require specific conditions to maintain its stability and activity. These conditions include controlled temperature and pH, as well as the presence of specific solvents and catalysts.

Major Products Formed: The major product formed from the reaction of TPC-144 with LSD1 is a reversible complex that inhibits the demethylation activity of LSD1. This inhibition leads to changes in gene expression and subsequent antitumor effects .

Comparison with Similar Compounds

Similar Compounds:

  • GSK2879552
  • ORY-1001
  • INCB059872

Uniqueness: TPC-144 is unique in its reversible inhibition mechanism, which distinguishes it from other LSD1 inhibitors that form irreversible covalent bonds with FAD. This reversible inhibition allows for more controlled modulation of LSD1 activity and reduces the potential for off-target effects .

Properties

Molecular Formula

C31H31F2N3O2

Molecular Weight

515.6 g/mol

IUPAC Name

4-[5-[(1S,5R)-3-amino-8-azabicyclo[3.2.1]octane-8-carbonyl]-2-[2-fluoro-4-(2-hydroxy-2-methylpropyl)phenyl]phenyl]-2-fluorobenzonitrile

InChI

InChI=1S/C31H31F2N3O2/c1-31(2,38)16-18-3-9-26(29(33)11-18)25-10-6-20(12-27(25)19-4-5-21(17-34)28(32)13-19)30(37)36-23-7-8-24(36)15-22(35)14-23/h3-6,9-13,22-24,38H,7-8,14-16,35H2,1-2H3/t22?,23-,24+

InChI Key

NPMWAUQVRAYSDP-CWAQXLGLSA-N

Isomeric SMILES

CC(C)(CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)N3[C@@H]4CC[C@H]3CC(C4)N)C5=CC(=C(C=C5)C#N)F)F)O

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)N3C4CCC3CC(C4)N)C5=CC(=C(C=C5)C#N)F)F)O

Origin of Product

United States

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